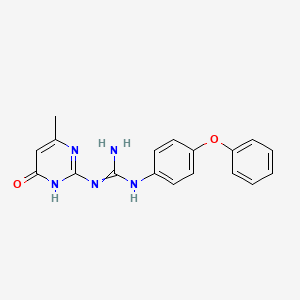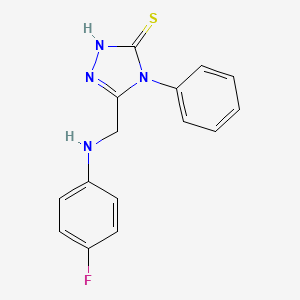
3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 4-fluoroaniline with formaldehyde and phenylhydrazine in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-Fluorophenyl)amino)methyl)-1H-1,2,4-triazole-5(4H)-thione
- **3-((4-Chlorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
- **3-((4-Bromophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
3-(((4-Fluorophenyl)amino)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to its analogs.
Propiedades
Número CAS |
482645-52-3 |
|---|---|
Fórmula molecular |
C15H13FN4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[(4-fluoroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21) |
Clave InChI |
NLOQHONDBQURJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


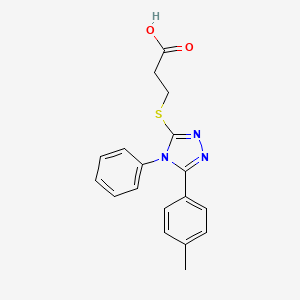
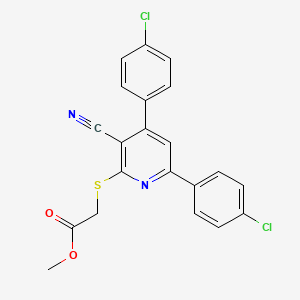
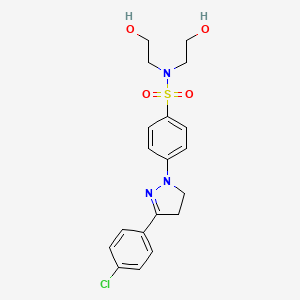
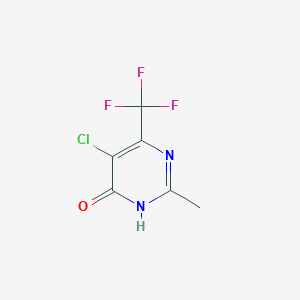
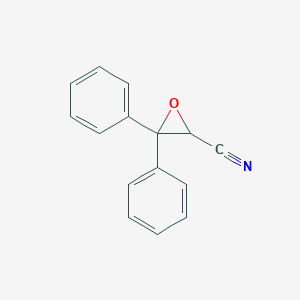
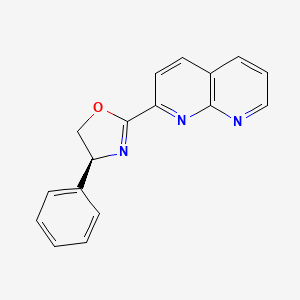
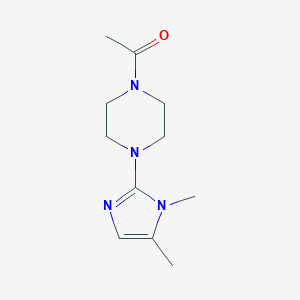
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
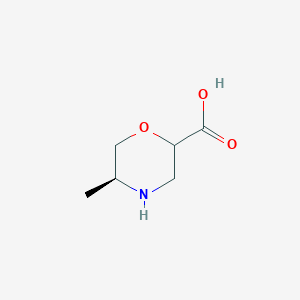
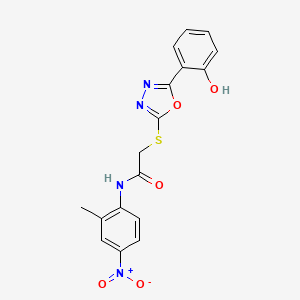
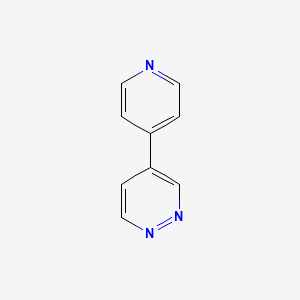
![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
